molecular formula C2H5NO B14277910 N-Vinylhydroxylamine CAS No. 166756-03-2

N-Vinylhydroxylamine

Cat. No.: B14277910
CAS No.: 166756-03-2
M. Wt: 59.07 g/mol
InChI Key: DOQRFSPGLXDRPF-UHFFFAOYSA-N
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Description

N-Vinylhydroxylamine (C₂H₅NO) is an organonitrogen compound characterized by a hydroxylamine group (–NHOH) attached to a vinyl substituent (–CH₂CH₂). This article synthesizes findings from structurally related compounds to infer properties and comparisons.

Properties

CAS No.

166756-03-2

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

IUPAC Name

N-ethenylhydroxylamine

InChI

InChI=1S/C2H5NO/c1-2-3-4/h2-4H,1H2

InChI Key

DOQRFSPGLXDRPF-UHFFFAOYSA-N

Canonical SMILES

C=CNO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with acetylene or its derivatives under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as palladium or copper are frequently employed to facilitate the vinylation process .

Mechanism of Action

The mechanism by which N-Vinylhydroxylamine exerts its effects involves the interaction of its vinyl group with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences
Compound Molecular Formula CAS No. Functional Group Primary Applications
N-Vinylhydroxylamine* C₂H₅NO N/A –NHOH (vinyl-substituted) Polymerization, nitrone synthesis
N,N-Dimethylhydroxylamine C₂H₇NO 5725-96-2 –N(CH₃)₂OH Aldehyde derivatization
N,N-Diethylhydroxylamine C₄H₁₁NO 3710-84-7 –N(C₂H₅)₂OH Antioxidant, corrosion inhibitor
N-Nitrosomethylvinylamine C₃H₇N₂O N/A –N(NO)CH₂CH₂ Carcinogen (byproduct in industry)

*Inferred properties based on analogs.

Key Observations :

  • Reactivity : N-Substituted hydroxylamines (e.g., N,N-Dimethylhydroxylamine) react with aldehydes to form nitrones under mild conditions, a trait likely shared by this compound .

Key Observations :

  • Carcinogenicity: Nitrosamines (e.g., N-Nitrosomethylvinylamine) require stringent controls (e.g., biological safety hoods), whereas hydroxylamines like N,N-Diethylhydroxylamine prioritize corrosion protection .
  • Protective Equipment : Nitrile gloves are universally recommended for handling hydroxylamine derivatives due to their resistance to organic solvents .

Key Observations :

  • Derivatization Efficiency : N-Substituted hydroxylamines outperform O-substituted analogs in aldehyde analysis due to faster reaction kinetics and reduced procedural complexity .

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